molecular formula C12H11BrF3NO3 B14781562 (3-Bromo-5-(trifluoromethoxy)phenyl)(morpholino)methanone

(3-Bromo-5-(trifluoromethoxy)phenyl)(morpholino)methanone

Cat. No.: B14781562
M. Wt: 354.12 g/mol
InChI Key: VXYVWBGLINSHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-(trifluoromethoxy)phenyl)(morpholino)methanone is a complex organic compound with the molecular formula C12H11BrF3NO3 and a molecular weight of 354.12 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a morpholino group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)(morpholino)methanone typically involves the reaction of 3-bromo-5-(trifluoromethoxy)phenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(trifluoromethoxy)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.

    Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.

Scientific Research Applications

(3-Bromo-5-(trifluoromethoxy)phenyl)(morpholino)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Bromo-5-(trifluoromethoxy)phenyl)(morpholino)methanone is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group and the morpholino group in (3-Bromo-5-(trifluoromethoxy)phenyl)(morpholino)methanone makes it unique compared to other similar compounds

Properties

Molecular Formula

C12H11BrF3NO3

Molecular Weight

354.12 g/mol

IUPAC Name

[3-bromo-5-(trifluoromethoxy)phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C12H11BrF3NO3/c13-9-5-8(6-10(7-9)20-12(14,15)16)11(18)17-1-3-19-4-2-17/h5-7H,1-4H2

InChI Key

VXYVWBGLINSHLD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)Br)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.